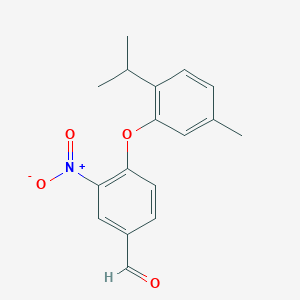

4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde

Description

4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde is a nitro-aromatic benzaldehyde derivative characterized by a phenoxy substituent at the 4-position of the benzaldehyde core, modified with isopropyl and methyl groups. Its structure combines electron-withdrawing (nitro group) and electron-donating (phenoxy) moieties, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in the preparation of Schiff bases and other intermediates for pharmaceuticals or agrochemicals .

Santa Cruz Biotechnology lists it as a commercially available product (Catalog No. sc-347688) with a molecular weight of 313.34 g/mol and a price of $208.00 for 1 g . Its synthesis likely involves nucleophilic aromatic substitution or condensation reactions, though specific protocols are proprietary.

Properties

IUPAC Name |

4-(5-methyl-2-propan-2-ylphenoxy)-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(2)14-6-4-12(3)8-17(14)22-16-7-5-13(10-19)9-15(16)18(20)21/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRGXOYMRFGKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-(2-Isopropyl-5-methyl-phenoxy)-benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

Oxidation: 4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzoic acid.

Reduction: 4-(2-Isopropyl-5-methyl-phenoxy)-3-amino-benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde represents a complex organic compound with promising potential across multiple scientific research domains. This comprehensive review explores its diverse applications and potential research implications.

Potential Research Applications

The compound exhibits intriguing characteristics that make it valuable for several scientific investigations:

Biological Research Potential

The unique molecular structure of this compound suggests promising biological research applications, particularly in:

- Antimicrobial Studies : The compound's functional groups indicate potential antimicrobial activity

- Anti-inflammatory Research : Preliminary investigations suggest possible anti-inflammatory properties

- Cellular Pathway Interactions : The molecule's complex structure may influence cellular signaling pathways

Chemical Intermediary Functions

Structural Characteristics :

- Molecular Formula: C17H17NO4

- Molecular Weight: 299.32 g/mol

- Key Functional Groups:

- Nitro group (NO2)

- Isopropyl group ((CH3)2CH-)

- Phenoxy group

- Benzaldehyde core

Potential Mechanism of Action

The compound's nitro group may undergo bioreduction, generating reactive intermediates that could:

- Interact with cellular components

- Potentially modulate biological pathways

- Influence protein binding interactions

Comparative Structural Analysis

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Contains aldehyde, nitro group, phenoxy, and isopropyl substituents | Unique configuration potentially leading to distinct chemical reactivity |

| 4-Nitrobenzaldehyde | Contains nitro group and aldehyde | Lacks additional substituents |

| 4-Methylbenzaldehyde | Similar aldehyde structure | Lacks nitro groups |

Research Considerations

Important Notes :

- Commercial suppliers typically designate this compound for "research use only"

- Further extensive research is required to fully elucidate its potential applications

- The compound's complex structure suggests multiple potential research avenues

Limitations and Future Research

While the initial findings are promising, comprehensive scientific investigation is necessary to:

- Fully understand the compound's biological interactions

- Explore potential therapeutic applications

- Develop targeted research strategies

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding to target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of nitro-substituted benzaldehydes. Key analogues include:

Physicochemical Properties

- Solubility: The phenoxy group in the target compound reduces water solubility compared to 3-nitro-benzaldehyde but improves compatibility with organic solvents like DMSO (used in enzymatic reactions at 10% v/v) .

- Electrophilicity: The nitro group at the 3-position activates the aldehyde for nucleophilic attack, similar to 3-nitro-benzaldehyde. However, steric effects from the phenoxy substituent moderate this reactivity .

Research Findings and Industrial Relevance

- Enzymatic Studies: 3-Nitro-benzaldehyde derivatives are critical in biocatalysis. For example, L-threonine aldolase mutants achieve >90% conversion in reactions with D-amino acid donors under mild conditions . The target compound’s bulkier structure may require enzyme engineering for similar efficiency.

- Schiff Base Synthesis: Bis-Schiff bases derived from nitrobenzaldehydes (e.g., compounds 4 and 5 in ) show antimicrobial activity. The phenoxy group in the target compound could enhance membrane penetration in such applications .

Biological Activity

4-(2-Isopropyl-5-methyl-phenoxy)-3-nitro-benzaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group and a nitro substituent on a benzaldehyde backbone. The presence of these functional groups is crucial for its biological activity.

The biological effects of this compound are primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to apoptosis or cell cycle arrest.

- Phenoxy Group Influence : The phenoxy moiety may modulate the compound's binding affinity to target proteins, enhancing its biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines through mechanisms involving the inhibition of critical signaling pathways such as PI3K/Akt/mTOR .

- A study reported that derivatives of similar compounds exhibited significant cytotoxicity against human gastric cancer cells, suggesting potential therapeutic applications in oncology .

-

Antimicrobial Properties :

- The compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported as low as 0.625 mg/mL .

- Antifungal activity was also noted against Candida albicans, with an MIC of 0.156 mg/mL, indicating its broad-spectrum antimicrobial potential .

- Antiviral Activity :

Case Study 1: Anticancer Mechanisms

In a study focusing on the effects of flavonoids and related compounds, it was found that structural modifications similar to those in this compound enhanced apoptosis in cancer cells via upregulation of p21 expression and cell cycle arrest at the G2/M phase . This suggests that the compound could be further explored for its anticancer properties.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various phenolic compounds revealed that those structurally related to this compound exhibited significant antibacterial effects. The study highlighted the importance of the phenoxy group in enhancing antimicrobial activity against resistant bacterial strains .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Tested Strains/Cells | Effect | Concentration (MIC/IC50) |

|---|---|---|---|

| Anticancer | Human gastric cancer cells | Induces apoptosis | Varies (low micromolar) |

| Antibacterial | Staphylococcus aureus | Bactericidal | 1.25 mg/mL |

| Klebsiella pneumoniae | Bactericidal | 0.625 mg/mL | |

| Antifungal | Candida albicans | Fungicidal | 0.156 mg/mL |

| Antiviral | Chikungunya virus | Inhibitory | 0.44 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.